2-ethoxy-N-(2-ethylphenyl)benzamide
Description
2-Ethoxy-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and an N-linked 2-ethylphenyl group. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and chemical properties.
Structurally, the ethoxy group at the ortho position of the benzoyl moiety may enhance lipophilicity and influence binding interactions, while the 2-ethylphenyl group on the amide nitrogen could modulate steric and electronic effects. These features make it a candidate for structure-activity relationship (SAR) studies in drug discovery, particularly in neurological and antimicrobial applications .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-ethoxy-N-(2-ethylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-13-9-5-7-11-15(13)18-17(19)14-10-6-8-12-16(14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
AJGZXWAJYAXQDC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 2-ethoxy group in the target compound may improve metabolic stability compared to the 4-amino group in 4-AEPB, which is prone to oxidation .
- Biological Activity: Unlike 4-AEPB (anticonvulsant) and compound 9i (tyrosinase inhibitor), the ethoxy derivative’s pharmacological profile remains underexplored.
Structure-Activity Relationship (SAR) Insights
- Amide Nitrogen Substituents :
- Benzoyl Ring Modifications :
Physicochemical and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
